molecular formula C17H17N3O5S B5715064 N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE

N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B5715064
M. Wt: 375.4 g/mol
InChI Key: NRCGTXBQFMCJMZ-UHFFFAOYSA-N
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Description

N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline moiety, which is known for its biological activity and presence in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone, followed by sulfonylation and subsequent acetylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The quinoxaline moiety can be reduced to a tetrahydroquinoxaline under hydrogenation conditions.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Formation of sulfonamide or sulfonylthiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share a similar core structure.

    Sulfonyl derivatives: Compounds like sulfonylureas and sulfonamides have similar functional groups.

Uniqueness

N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of a quinoxaline core with a sulfonyl and methoxy functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-methoxy-5-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11(21)18-14-9-12(7-8-16(14)25-2)26(23,24)20-10-17(22)19-13-5-3-4-6-15(13)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCGTXBQFMCJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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